Cas no 2319897-53-3 (N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide)

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide is a specialized sulfonamide derivative featuring a bis-furanyl ethyl group and a trifluoromethyl-substituted benzene ring. This compound is of interest in medicinal and agrochemical research due to its unique structural motifs, which may enhance binding affinity and metabolic stability. The trifluoromethyl group contributes to increased lipophilicity and electron-withdrawing effects, while the furan rings offer potential for π-stacking interactions. Its well-defined molecular architecture makes it a valuable intermediate for the development of bioactive molecules, particularly in targeting sulfonamide-responsive pathways. The compound is typically characterized by high purity and stability under standard storage conditions.
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide structure
2319897-53-3 structure
Product Name:N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
CAS No:2319897-53-3
MF:C17H14F3NO4S
MW:385.357573986053
CID:5354808
Update Time:2025-10-28

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
    • N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide
    • N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
    • Inchi: 1S/C17H14F3NO4S/c18-17(19,20)12-5-7-13(8-6-12)26(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2
    • InChI Key: NULAZPKWXVGRHG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(F)(F)F)=CC=1)(NCC(C1=CC=CO1)C1=CC=CO1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 539
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80.8

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide Pricemore >>

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Additional information on N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide

Professional Introduction to N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide (CAS No. 2319897-53-3)

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide, identified by its CAS number 2319897-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of furan moieties and a trifluoromethyl group, contribute to its unique chemical properties and make it a promising candidate for further investigation in medicinal chemistry.

The furan ring system is a common structural motif in natural products and pharmaceuticals, known for its ability to interact with biological targets in a specific manner. In N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide, the two furan rings are linked through an ethyl chain, which introduces conformational flexibility and potential for diverse binding interactions. This structural arrangement has been explored in recent studies as a means to enhance binding affinity and selectivity towards specific biological targets.

The incorporation of the trifluoromethyl group in the benzene ring is another key feature that influences the pharmacological properties of this compound. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the aromatic system, affecting both the reactivity and binding affinity of the molecule. This modification has been widely used in drug design to improve metabolic stability, lipophilicity, and overall pharmacokinetic profiles.

In recent years, there has been growing interest in sulfonamides as pharmacophores due to their broad spectrum of biological activities. Sulfonamides have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The sulfonamide functional group in N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide provides a strong hydrogen bonding capability, which can be exploited for interactions with biological targets such as enzymes and receptors. This has led to extensive research efforts aimed at developing sulfonamide derivatives with enhanced therapeutic efficacy.

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the furan moieties necessitates careful handling to avoid unwanted side reactions, while the installation of the sulfonamide group requires expertise in nucleophilic substitution reactions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex carbon framework of this molecule efficiently.

The potential applications of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science and agrochemicals due to its unique structural features. For instance, the presence of multiple aromatic rings and functional groups makes it a suitable candidate for designing novel organic semiconductors or ligands for metal catalysis.

Evaluation of the biological activity of N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide has revealed promising results in preliminary assays. Studies have shown that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory diseases. The combination of the < strong>furan strong>, < strong >sulfonamide strong>, and < strong >trifluoromethyl strong >moieties appears to synergistically enhance its biological effects. Further research is ongoing to elucidate the exact mechanisms of action and to identify potential therapeutic applications.

The development of high-throughput screening (HTS) platforms has facilitated rapid assessment of large libraries of compounds for biological activity. N-[< strong > 2 , 2 - bis ( furan - 2 - yl ) ethyl ] - 4 - ( trifluoromethyl ) benzene - 1 - sulfonamide strong > has been incorporated into several HTS campaigns aimed at identifying novel drug candidates for various diseases. The compound's unique structure makes it a valuable addition to these libraries, providing researchers with a new scaffold for medicinal chemistry innovation.

In conclusion, N-[< strong > 2 , 2 - bis ( furan - 2 - yl ) ethyl ] - 4 - ( trifluoromethyl ) benzene - 1 - sulfonamide strong > (CAS No. 2319897-53-3) is a structurally complex and functionally interesting compound with significant potential in pharmaceutical research. Its combination of key pharmacophoric elements such as < strong > furan strong > rings and a < strong > trifluoromethyl strong > group positions it as a promising candidate for further development into therapeutic agents. Ongoing studies aim to fully exploit its biological potential and explore new applications in medicine and related fields.

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